![molecular formula C19H36O2Sn B12566530 Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane CAS No. 214493-35-3](/img/structure/B12566530.png)
Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane is a chemical compound known for its unique structure and properties. It is a stannane derivative, which means it contains a tin (Sn) atom bonded to organic groups. The compound features a 1,3-dioxolane ring and a butadiene moiety, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane typically involves the reaction of tributylstannyl lithium with a suitable dioxolane derivative. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and yield. Purification steps, including distillation and recrystallization, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized tin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The compound can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and are often conducted at controlled temperatures.
Major Products Formed
Oxidation: Oxidized tin derivatives.
Reduction: Reduced tin species.
Substitution: Various substituted tin compounds depending on the reagents used.
科学的研究の応用
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane involves its interaction with molecular targets through its tin atom and organic moieties. The compound can form complexes with various substrates, facilitating reactions such as bond formation or cleavage. The 1,3-dioxolane ring and butadiene moiety contribute to its reactivity and specificity in different chemical environments.
類似化合物との比較
Similar Compounds
Tributylstannane: A simpler stannane derivative without the dioxolane and butadiene groups.
Tributyltin chloride: Contains a tin atom bonded to three butyl groups and a chlorine atom.
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide: Similar in structure but contains a phosphonium group instead of a stannane group.
Uniqueness
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane is unique due to its combination of a stannane core with a 1,3-dioxolane ring and a butadiene moiety. This unique structure imparts specific reactivity and properties that are not observed in simpler stannane derivatives or other similar compounds.
特性
CAS番号 |
214493-35-3 |
|---|---|
分子式 |
C19H36O2Sn |
分子量 |
415.2 g/mol |
IUPAC名 |
tributyl-[4-(1,3-dioxolan-2-yl)buta-1,3-dienyl]stannane |
InChI |
InChI=1S/C7H9O2.3C4H9.Sn/c1-2-3-4-7-8-5-6-9-7;3*1-3-4-2;/h1-4,7H,5-6H2;3*1,3-4H2,2H3; |
InChIキー |
MYVSVXURMCAMFQ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=CC1OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


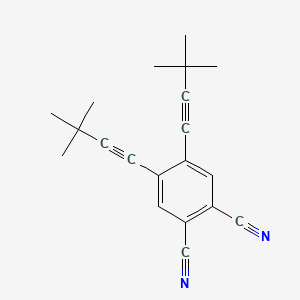
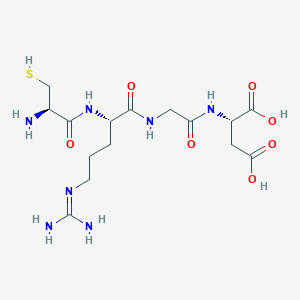
![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)
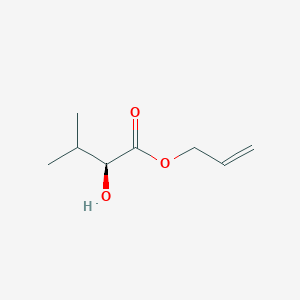
![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)
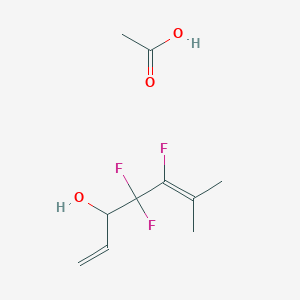

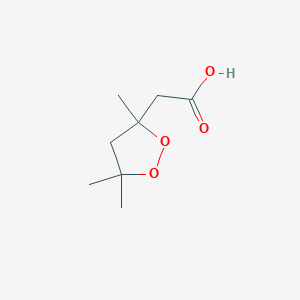
![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
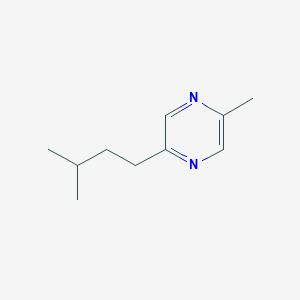
![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
